

A Spectroscopic Comparison of Ethyl Propyl Ether and Its Isomers

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Compound of Interest

Compound Name: Ethyl propyl ether

Cat. No.: B1330382

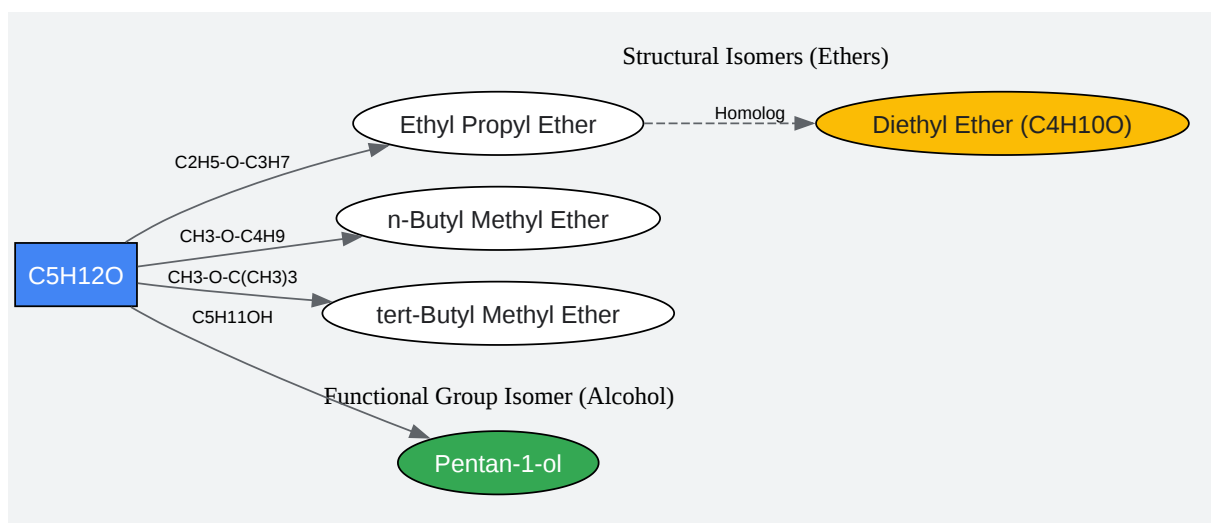
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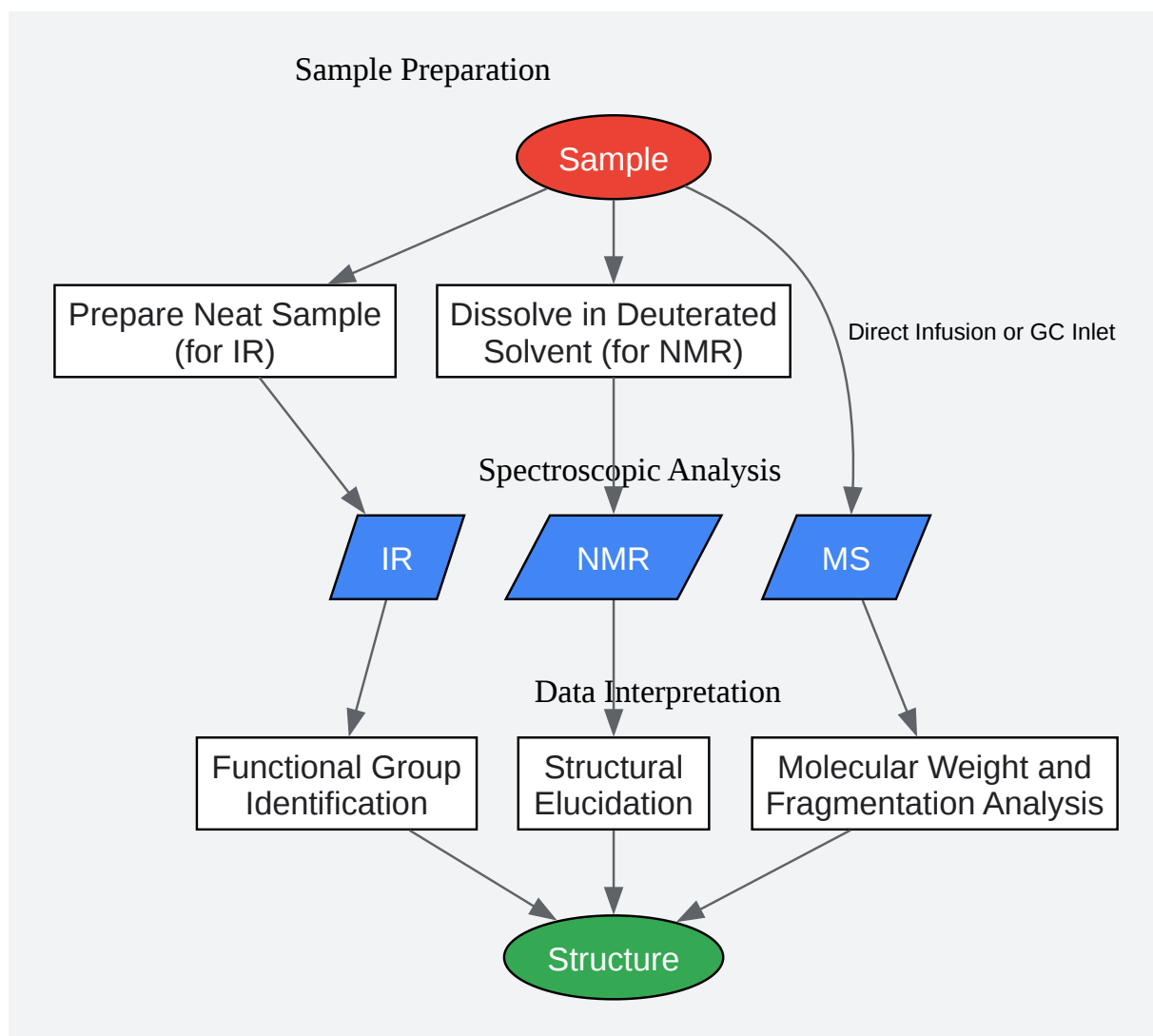
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **ethyl propyl ether** and its structural isomers: n-butyl methyl ether, tert-butyl methyl ether, diethyl ether, and the functional group isomer, pentan-1-ol. The objective is to furnish researchers with a comprehensive dataset and standardized methodologies to aid in the identification and differentiation of these common organic compounds. The information presented is supported by experimental data from various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS).

Isomeric Relationships

The relationship between **ethyl propyl ether** and its isomers is rooted in their shared molecular formula, $\text{C}_5\text{H}_{12}\text{O}$. **Ethyl propyl ether**, n-butyl methyl ether, and tert-butyl methyl ether are structural isomers, differing in the arrangement of the ether linkage. Diethyl ether is a lower homolog, presented here for comparative purposes, while pentan-1-ol is a functional group isomer, containing a hydroxyl group instead of an ether linkage. Understanding these isomeric differences is crucial for interpreting their distinct spectroscopic signatures.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com